molecular formula C9H16O4 B2518043 Ethyl 4-methoxy-4-methyl-3-oxopentanoate CAS No. 1517876-44-6

Ethyl 4-methoxy-4-methyl-3-oxopentanoate

Cat. No.: B2518043
CAS No.: 1517876-44-6
M. Wt: 188.223
InChI Key: RWSBGTCSZBMEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-methoxy-4-methyl-3-oxopentanoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules for research purposes.

    Medicine: It is involved in the development of pharmaceutical intermediates.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets, leading to the formation of desired products through various chemical reactions. The pathways involved depend on the type of reaction being carried out, such as oxidation, reduction, or substitution .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-3-oxopentanoate: Similar in structure but lacks the methoxy group.

    Ethyl 3-methyl-4-oxopentanoate: Differently positioned methyl group.

    Ethyl 4,4-dimethyl-3-oxopentanoate: Contains an additional methyl group.

Uniqueness

Ethyl 4-methoxy-4-methyl-3-oxopentanoate is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and applications in various chemical processes .

Properties

IUPAC Name

ethyl 4-methoxy-4-methyl-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-5-13-8(11)6-7(10)9(2,3)12-4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSBGTCSZBMEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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